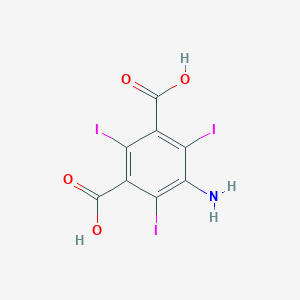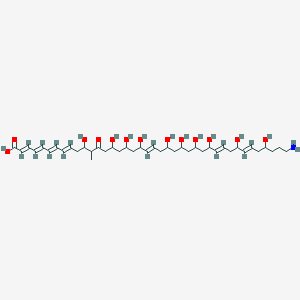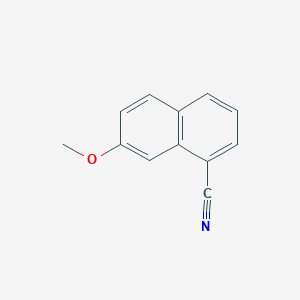
7-Methoxynaphthalene-1-carbonitrile
Descripción general
Descripción
7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with potential applications in scientific research1. It is a white, crystalline solid1.
Synthesis Analysis
The synthesis of 7-Methoxynaphthalene-1-carbonitrile is not explicitly mentioned in the available literature. However, it’s worth noting that similar compounds are often synthesized through condensation reactions2.Molecular Structure Analysis
The molecular formula of 7-Methoxynaphthalene-1-carbonitrile is C12H9NO3. Its molecular weight is 183.21 g/mol3. The exact molecular structure is not provided in the available literature.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 7-Methoxynaphthalene-1-carbonitrile. However, similar compounds have been used in a wide range of chemical reactions4.Physical And Chemical Properties Analysis
7-Methoxynaphthalene-1-carbonitrile is a white, crystalline solid1. More detailed physical and chemical properties are not provided in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Crystallography
- Synthesis Techniques : 7-Methoxynaphthalene-1-carbonitrile and its derivatives are synthesized through various chemical reactions, providing insights into their structural and chemical properties. For instance, 1-Acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene has been synthesized and analyzed using X-ray diffraction methods, revealing its crystallization in the triclinic space group (Singh, 2013).
Chemical Reactions and Properties
- Chemical Reaction Studies : Research has explored the reaction of various benzonitriles, including derivatives of 7-Methoxynaphthalene-1-carbonitrile, with other chemical compounds, leading to the formation of different derivatives. These studies help in understanding the chemical behavior and potential applications of these compounds (Kobayashi et al., 2008).
Applications in Material Science
- Electrochemical Applications : Investigations into the electrochemical properties of 2-methoxynaphthalene films have been conducted, showing variations in conductance and mass changes during redox reactions. These studies are crucial for understanding the material's properties in various electrochemical applications (Meana-Esteban et al., 2008).
Potential Therapeutic Applications
- Antimicrobial and Antitumor Activities : Some derivatives of 7-Methoxynaphthalene-1-carbonitrile have shown promising antimicrobial and antitumor activities. Research in this area includes the synthesis and characterization of these compounds and their biological activity assessments (El-Agrody et al., 2022).
Safety And Hazards
The safety and hazards associated with 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature.
Direcciones Futuras
The future directions of 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature. However, given its potential applications in scientific research1, it could be an area of interest for future studies.
Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be required.
Propiedades
IUPAC Name |
7-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKVWPTULZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462948 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxynaphthalene-1-carbonitrile | |
CAS RN |
158365-54-9 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

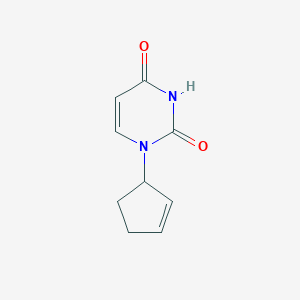
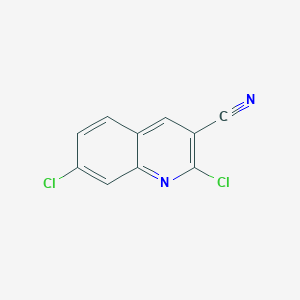
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


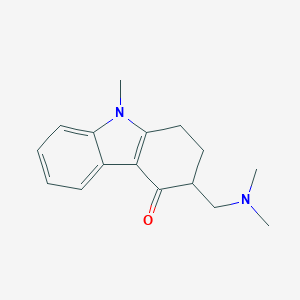
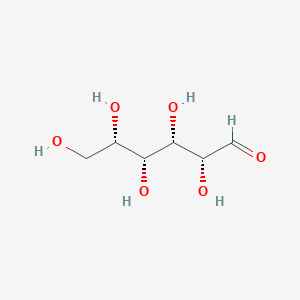
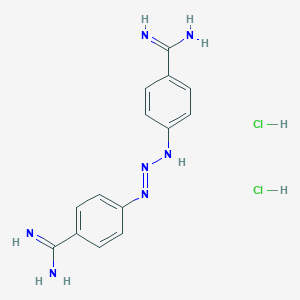
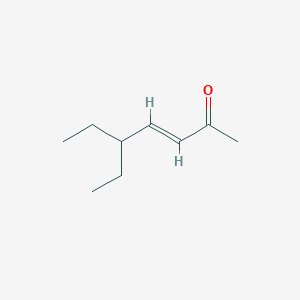
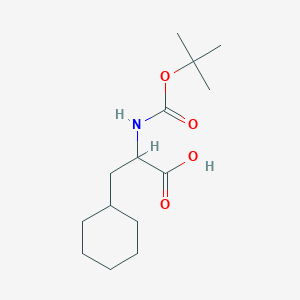
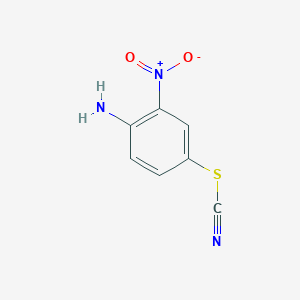
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
